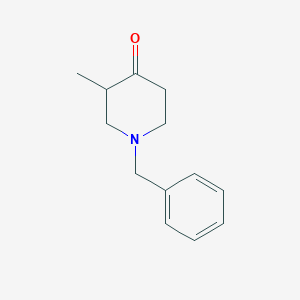
1-Benzyl-3-methyl-4-piperidone
Overview
Description
1-Benzyl-3-methyl-4-piperidone (BMMP) is a synthetic compound that has been studied extensively for its potential medicinal and industrial applications. BMMP is a white, crystalline powder that is insoluble in water and has a melting point of 170°C. It is a member of the piperidone family of compounds, which are derivatives of piperidine, a cyclic amine. BMMP has been studied as a potential drug for the treatment of various diseases and disorders, as well as for its potential use as a chemical intermediate in the production of other compounds.
Scientific Research Applications
Synthesis Improvements
1-Benzyl-3-methyl-4-piperidone has been a subject of research for synthesis improvements. Huang Shu-juan (2008) reported an optimized synthesis process from benzyl amine and methylacrylate, enhancing yield, cost, and safety factors (Huang Shu-juan, 2008). Similarly, Ma Yun-lei (2009) developed a method using benylamine, methyl methacrylate, and methylacrylate, improving material ratio, reaction temperature, and catalyst optimization, making it suitable for industrial production (Ma Yun-lei, 2009).
Reactivity and Applications in Synthesis
The reactivity of this compound derivatives has been explored for various applications. Ibenmoussa et al. (1998) discussed the preparation and reactivity of 1-Benzyl-2,4-piperidinedione-3-carboxylic acid derivatives, which have applications in the synthesis of natural products and pharmacologically interesting compounds (Ibenmoussa et al., 1998). Zhao et al. (2006) studied the acid-catalyzed rearrangement of 1-benzyl-2-methyl-3-piperidone to 1-benzyl-2-acetylpyrrolidine, revealing insights into reaction mechanisms (Zhao et al., 2006).
Biophotonic Materials
Nesterov et al. (2003) characterized the structures of derivatives of this compound as prospective biophotonic materials. Their research included studying one- and two-photon absorption of light and fluorescence, highlighting the potential of these compounds in the field of biophotonics (Nesterov et al., 2003).
Neurokinin-1 Receptor Antagonists
Shirai et al. (2011) identified novel 3-benzhydryl-4-piperidone derivatives as potent neurokinin-1 (NK1) receptor antagonists. This research provides a foundation for developing new treatments targeting G-protein coupled receptors (Shirai et al., 2011).
Antiproliferative Activity in Cancer Research
Lagisetty et al. (2010) conducted structure-activity relationship studies on 3,5-bis(benzylidene)-4-piperidones, synthesizing several compounds and testing their anti-proliferative activity in lung adenocarcinoma cells. This research contributes to understanding potential anti-cancer properties of this compound derivatives (Lagisetty et al., 2010).
Mechanism of Action
Mode of Action
Like many organic compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
Its molecular weight (20328 g/mol) suggests that it may be absorbed in the gastrointestinal tract following oral administration . The compound’s lipophilicity and water solubility, which influence its distribution and excretion, are also important factors to consider .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Benzyl-3-methylpiperidin-4-one. For instance, the compound’s stability may be affected by temperature, pH, and the presence of other chemicals . Furthermore, the compound’s efficacy may be influenced by the physiological and pathological state of the organism in which it is administered.
Safety and Hazards
When handling 1-Benzyl-3-methyl-4-piperidone, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and face protection should be worn . If swallowed, immediate medical assistance should be sought . It should be stored in a dry, cool, and well-ventilated place with containers kept tightly closed .
Future Directions
While specific future directions for 1-Benzyl-3-methyl-4-piperidone are not mentioned in the search results, its use in the synthesis of Fentanyl analogs suggests potential applications in the development of new analgesics .
Relevant Papers
Several papers have been published on this compound, including studies on its synthesis , its use in the preparation of Fentanyl analogs , and its chemical and physical properties .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used as an intermediate in the preparation of pyrrolo[2,3-d]pyrimidine compounds, which are inhibitors of protein kinases . This suggests that 1-Benzyl-3-methylpiperidin-4-one may interact with enzymes and proteins involved in kinase signaling pathways.
Cellular Effects
Some related compounds have been shown to have cytotoxic effects on human cervical carcinoma (HeLa) cells
Molecular Mechanism
As an intermediate in the synthesis of kinase inhibitors , it may exert its effects through interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression
Metabolic Pathways
Tertiary aliphatic amines, a group to which this compound belongs, are known to be biotransformed into tertiary amine oxides
Properties
IUPAC Name |
1-benzyl-3-methylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11-9-14(8-7-13(11)15)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQAJYCAXPHYNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956224 | |
| Record name | 1-Benzyl-3-methylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34737-89-8 | |
| Record name | 1-Benzyl-3-methylpiperidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34737-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-3-methyl-4-piperidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034737898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzyl-3-methylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-3-methyl-4-piperidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-benzyl-3-methyl-4-piperidone in the synthesis described in the research paper?
A1: this compound serves as a crucial starting material in the synthesis of various 4,4-disubstituted piperidine analogs of (±)-cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide []. The researchers utilize its reactivity to introduce aniline and cyanide, ultimately leading to the formation of key nitrile intermediates (2A and 2B) []. These intermediates are then further modified to generate the desired piperidine analogs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]](/img/structure/B123344.png)




![Disodium;2-[[4-[2-(1,3-benzothiazol-2-yl)-3-[4-[4-[3-(1,3-benzothiazol-2-yl)-5-[4-[bis(2-sulfonatoethyl)carbamoyl]phenyl]tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]tetrazol-3-ium-5-yl]benzoyl]-(2-sulfonatoethyl)amino]ethanesulfonate](/img/structure/B123357.png)
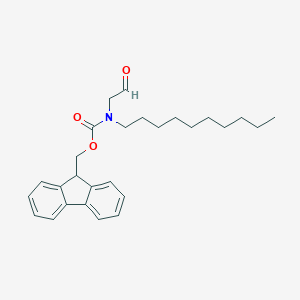
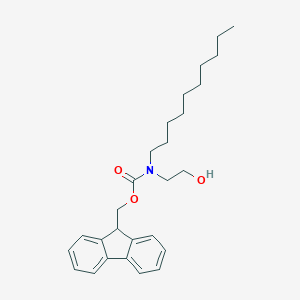
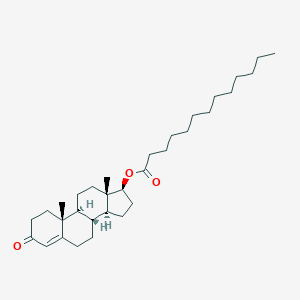
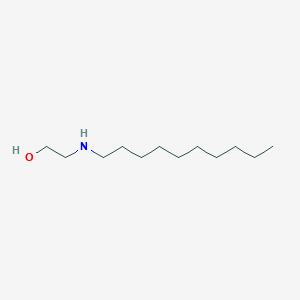

![[(1S,3R)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methylazanium](/img/structure/B123383.png)

